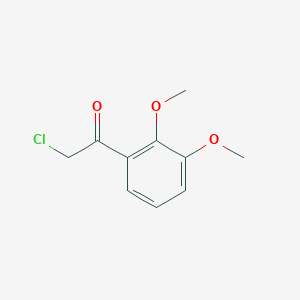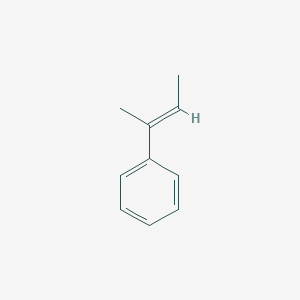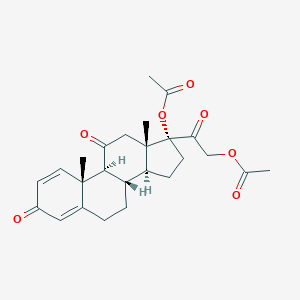
Prednisone 17, 21-Diacetate
Übersicht
Beschreibung
Prednisone 17, 21-Diacetate, also known as Meprednisone 17,21-Diacetate, is an impurity of Prednisone . Prednisone is a synthetic anti-inflammatory glucocorticoid used to treat inflammatory or immune-mediated responses, as well as endocrine or neoplastic diseases .
Synthesis Analysis
The industrial synthesis of prednisone involves a combination of chemistry and biotechnology, starting from diosgenin . The process includes several steps such as reduction, oxidation, hydroxylation, and acylation . A novel process for the preparation of prednisone derivatives has been patented, which involves a series of reactions including reduction, oxidation, hydroxylation, and acylation .Molecular Structure Analysis
The molecular formula of Prednisone 17, 21-Diacetate is C25H30O7 . The molecular weight is 442.50200 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Prednisone 17, 21-Diacetate include reduction, oxidation, hydroxylation, and acylation . These reactions are facilitated by various reagents and conditions .Physical And Chemical Properties Analysis
Prednisone 17, 21-Diacetate is a white or almost white powder . It is poorly soluble in methanol, ethanol, chloroform, and dioxane, with low solubility in water .Wissenschaftliche Forschungsanwendungen
Biotransformation in Steroid Synthesis
Prednisone 17, 21-Diacetate: is utilized in the biotransformation of steroids, a process crucial for the synthesis of medically relevant steroidal molecules. Enzymes like 3-ketosteroid-Δ1-dehydrogenases (KstDs) catalyze the Δ1-dehydrogenation of steroids, which is an essential step in the production of compounds with enhanced potency and reduced drug-induced salt retention .
Anti-inflammatory Drug Development
The compound serves as an intermediate in the development of anti-inflammatory drugs. The introduction of unsaturation into the 1,2-position of hydrocortisone acetate by Δ1-dehydrogenation increases the anti-inflammatory activity of prednisolone acetate, making it a valuable asset in pharmaceutical research .
Enzyme Characterization and Engineering
Research on Prednisone 17, 21-Diacetate includes the characterization of enzymes that can process this compound. This has implications for enzyme engineering, where enzymes are modified to enhance their specificity and efficiency for use in steroid biotransformation .
Clinical Applications in Immunosuppression
As a glucocorticoid, Prednisone 17, 21-Diacetate is researched for its immunosuppressive properties. It can be used to prevent the body from rejecting transplanted organs, as well as to treat autoimmune diseases and inflammatory conditions .
Optimization of Biotransformation Conditions
Scientific studies also focus on optimizing the conditions for the biotransformation of hydrocortisone with enzymes to yield prednisolone. Parameters such as pH, temperature, and the presence of electron acceptors are meticulously adjusted to maximize efficiency and yield .
Exploration of Microbial Steroid Metabolism
The metabolism of steroids by microorganisms is another area of application. Understanding how different species metabolize Prednisone 17, 21-Diacetate can lead to the discovery of new pathways and enzymes, which can be exploited for the synthesis of novel steroid derivatives .
Wirkmechanismus
Target of Action
Prednisone 17, 21-Diacetate is a synthetic anti-inflammatory glucocorticoid derived from cortisone . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating various physiological processes such as immune response, metabolism, inflammation, and stress response .
Mode of Action
Prednisone 17, 21-Diacetate, like other corticosteroids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .
Biochemical Pathways
The biochemical pathways affected by Prednisone 17, 21-Diacetate are complex and involve a combination of chemistry and biotechnology . The compound is biologically inert and is converted to prednisolone in the liver . This conversion involves the hydrolysis of the 11-acetoxy group, a process facilitated by the bacterium Corynebacterium simplex .
Pharmacokinetics
Prednisone 17, 21-Diacetate exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . It is metabolized to various compounds including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . Prednisone has a short duration of action as the half-life is 2-3 hours .
Result of Action
The molecular and cellular effects of Prednisone 17, 21-Diacetate’s action are primarily anti-inflammatory and immunosuppressive . It is used to treat a variety of conditions including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions as well as in organ transplant .
Safety and Hazards
Prednisone is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Long-term use can lead to bone loss (osteoporosis), especially if you smoke, if you do not exercise, if you do not get enough vitamin D or calcium in your diet, or if you have a family history of osteoporosis .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSQQOMYDIKJT-AHLAAXOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisone 17, 21-Diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)
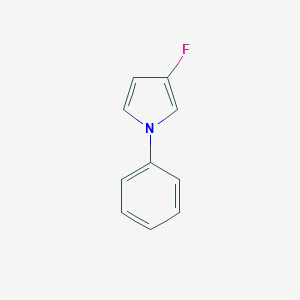
![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)
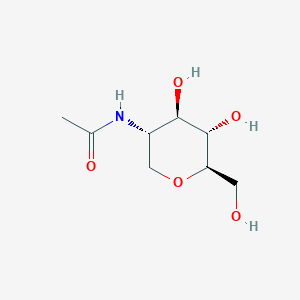
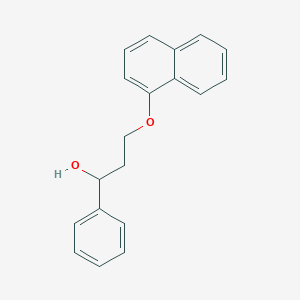
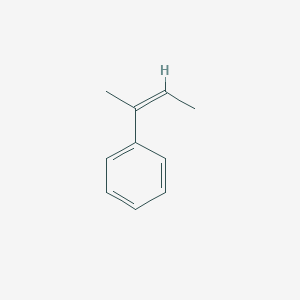


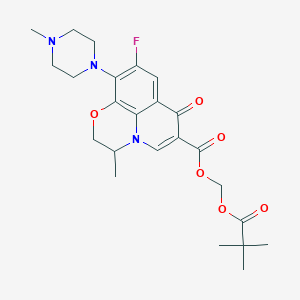
![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)
